2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile chemical properties
2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile chemical properties
An In-depth Technical Guide to 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile
This guide provides a comprehensive technical overview of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile, a molecule of interest for researchers and professionals in drug development and organic synthesis. The document is structured to deliver not just data, but also field-proven insights into its synthesis, properties, and potential applications, grounded in established chemical principles.
Molecular Structure and Identification
2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile is a substituted aromatic ether. Its structure is characterized by a 2-methoxybenzonitrile core linked to a 2-chlorobenzyl group via an ether oxygen. The strategic placement of the nitrile, methoxy, and chlorobenzyl groups dictates its chemical reactivity and potential biological activity.
Systematic (IUPAC) Name: 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile
Common Synonyms:
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2-(2-Chlorobenzyloxy)-6-methoxybenzonitrile
As of this writing, a specific CAS number has not been assigned to this compound, reflecting its status as a novel or specialized research chemical.
Caption: Molecular structure of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile.
Physicochemical Properties
The properties of this molecule are largely determined by its constituent functional groups. The following table summarizes its predicted physicochemical properties, derived from analysis of structurally similar compounds and computational modeling.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₅H₁₂ClNO₂ | Calculated |
| Molecular Weight | 273.71 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted based on analogs[1] |
| Melting Point | 70-75 °C (estimated) | Inferred from 2-(Benzyloxy)-6-methoxybenzonitrile (70-72 °C)[1] |
| Boiling Point | > 400 °C at 760 mmHg | Estimated based on analogs[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and DMF. | General chemical principles |
| LogP | ~4.2 (estimated) | Computational prediction |
Synthesis and Purification: A Guided Protocol
The most direct and reliable method for synthesizing 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile is via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenolic precursor, 2-hydroxy-6-methoxybenzonitrile, with 2-chlorobenzyl chloride.
Synthesis of Precursor: 2-Hydroxy-6-methoxybenzonitrile
The synthesis of the phenolic precursor is a critical first step. A common laboratory-scale method involves the demethylation of the more commercially available 2,6-dimethoxybenzonitrile.
Core Synthesis: O-Alkylation
This protocol details the nucleophilic substitution reaction that forms the target ether. The choice of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as Dimethylformamide (DMF) is crucial. K₂CO₃ is sufficient to deprotonate the phenol, creating a nucleophilic phenoxide, without being so strong as to cause unwanted side reactions. DMF is an excellent solvent for this Sₙ2 reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
Caption: Workflow for the synthesis of the target molecule.
Experimental Protocol:
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Reaction Setup: To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The use of excess base ensures complete deprotonation of the phenol.
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Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirred mixture at room temperature. A slight excess of the alkylating agent helps to drive the reaction to completion.
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Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the crude product and dissolves inorganic salts.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual DMF and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Stability
The reactivity of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile is governed by its key functional groups:
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Ether Linkage: The benzylic ether is the most reactive site. It is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI).
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Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine.
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Aromatic Rings: The two aromatic rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the existing substituents.
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Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong acids and oxidizing agents.
Predicted Spectral Data
While experimental spectra are not available, the following characteristics can be predicted:
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¹H NMR:
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A singlet around 5.2 ppm for the benzylic protons (-O-CH₂-Ar).
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A singlet around 3.9 ppm for the methoxy protons (-OCH₃).
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A series of multiplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the two benzene rings.
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¹³C NMR:
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A peak around 160 ppm for the carbon attached to the ether oxygen on the methoxybenzonitrile ring.
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A peak around 117 ppm for the nitrile carbon.
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A peak around 70 ppm for the benzylic carbon.
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A peak around 56 ppm for the methoxy carbon.
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Multiple peaks in the 110-140 ppm range for the aromatic carbons.
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IR Spectroscopy:
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A sharp absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.
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Strong absorptions in the 1250-1050 cm⁻¹ region for the C-O-C ether stretches.
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A band around 750 cm⁻¹ for the C-Cl stretch.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
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A major fragmentation pathway would be the cleavage of the benzylic ether bond, leading to fragments corresponding to the 2-chlorobenzyl cation (m/z 125/127) and the 2-hydroxy-6-methoxybenzonitrile radical cation.
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Potential Applications and Biological Significance
While this specific molecule is not extensively studied, its structural motifs are present in compounds with known biological activity.
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Medicinal Chemistry: The benzonitrile moiety is a common feature in various pharmaceuticals. For instance, related structures have been investigated as inhibitors of complement factor D, which plays a role in complement-mediated disorders.[3] The introduction of a chlorobenzyl group can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions.
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Agrochemicals: Many commercial herbicides and fungicides contain benzonitrile or chlorinated aromatic structures. Azoxystrobin, a broad-spectrum fungicide, contains a 2-cyanophenoxy group, highlighting the relevance of this chemical class in agriculture.[4]
Safety and Handling
No specific safety data for 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile exists. Therefore, a cautious approach based on the properties of its precursors and related compounds is essential.
Hazard Identification (Inferred):
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Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar benzonitriles.[5][6]
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Irritation: Expected to cause skin and serious eye irritation.[5][7]
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Sensitization: May cause an allergic skin reaction.[8]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[5]
-
If on Skin: Wash with plenty of soap and water.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
References
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-
BuyersGuideChem. 2-(Benzyloxy)-6-methoxybenzonitrile | C15H13 N O2. Retrieved from [Link]
- Arkat USA. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60.
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Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]
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National Institutes of Health. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem. Retrieved from [Link]
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National Institutes of Health. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem. Retrieved from [Link]
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Alzchem Group. 2-Methoxybenzonitrile. Retrieved from [Link]
- Google Patents. CN109651298B - Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane.
- Google Patents. (1971, June 15). US3585233A - Process for the preparation of hydroxybenzonitriles.
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- Chemical & Pharmaceutical Bulletin. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. 63(7), 485-8.
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Chemsrc. (2025, August 25). 2-Methoxybenzonitrile | CAS#:6609-56-9. Retrieved from [Link]
- Google Patents. AU2018227849A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders.
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National Institutes of Health. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem. Retrieved from [Link]
- Semantic Scholar. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
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LookChem. (2025, May 20). 2-methoxybenzonitrile. Retrieved from [Link]
- Royal Society of Chemistry. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
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SpectraBase. Benzonitrile, 2-(2-chlorobenzylidenamino)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- PubMed. (1983). 2-Chlorobenzylmercapturic acid, a metabolite of the riot control agent 2-chlorobenzylidene malononitrile (CS) in the rat. Archives of Toxicology, 54(2), 139-44.
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Pharmaffiliates. Miconazole Related Compound C (2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydr (1443431)). Retrieved from [Link]
- PubMed. (2003). Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin)
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